Pentacene-d14 is a valuable tool in material science research, particularly in the study of organic semiconductors. These materials are a class of compounds that exhibit both the electrical conductivity of metals and the processing properties of polymers.
Pentacene-d14 is isotopically labeled with deuterium (d), a stable isotope of hydrogen. This substitution allows researchers to use neutron scattering techniques to investigate the structure and dynamics of pentacene crystals at the atomic level. [Source: Neutron Scattering - A Powerful Technique for Material Science, ]
Understanding the structure and dynamics of pentacene at the atomic level is crucial for developing new and improved organic semiconductors with desired properties, such as higher charge carrier mobility and stability.
Due to its semiconducting properties, pentacene-d14 finds applications in organic electronics research. Organic electronics is a rapidly growing field that focuses on developing electronic devices using organic materials.
Pentacene-d14 can be used to fabricate organic thin-film transistors (OTFTs). OTFTs are a type of transistor where the channel is made of an organic semiconductor instead of a traditional inorganic material like silicon. [Source: Organic thin-film transistor - Wikipedia, en.wikipedia.org]
Studying the behavior of pentacene-d14 in OTFTs helps researchers understand the fundamental principles of organic semiconduction and develop new organic electronic devices with potential applications in flexible displays, sensors, and radio-frequency identification (RFID) tags.
Organic photovoltaics (OPVs) are devices that convert sunlight into electricity using organic materials. Pentacene-d14 can be used as a model material to study the fundamental processes involved in organic solar cell operation.
Pentacene-d14 is a deuterated derivative of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly fused benzene rings. Its molecular formula is C22D14, and it has a molecular weight of 292.43 g/mol. The compound is notable for its unique electronic properties, making it a subject of interest in organic electronics, particularly in organic field-effect transistors and organic photovoltaic devices. The deuteration enhances its stability and alters its photophysical properties, which are crucial for various applications in material science.
Pentacene-d14 is typically synthesized from perdeuterated naphthalene through a series of chemical transformations. The general synthesis pathway includes:
Pentacene-d14's uniqueness lies in its isotopic composition, which affects its physical and chemical properties, making it valuable for specific research applications that require precision in studying molecular interactions and dynamics.
Studies involving pentacene-d14 often focus on its interactions with other materials. For instance:
Pentacene-d14 shares structural similarities with several other polycyclic aromatic hydrocarbons. Notable compounds include:
| Compound | Structure | Molecular Formula | Stability |
Pentacene-d14 (C$${22}$$D$${14}$$) is a deuterated polycyclic aromatic hydrocarbon (PAH) belonging to the acene family, characterized by five linearly fused benzene rings. Its systematic IUPAC name, 1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriopentacene, reflects the substitution of all 14 hydrogen atoms in the parent pentacene structure with deuterium isotopes. Key identifiers include:
Classified as a deuterated organic semiconductor, Pentacene-d14 shares the electronic structure of pentacene but exhibits distinct nuclear spin and vibrational properties due to isotopic substitution. Its synonyms—including lin-Dibenzanthracene-d14 and Benzo[b]naphthacene-d14—highlight its structural relationship to larger PAHs. Historical Development and Research ProgressionThe synthesis of deuterated acenes began in the late 20th century to address challenges in tracking molecular dynamics. While non-deuterated pentacene was first synthesized in 1929 via transfer dehydrogenation, Pentacene-d14 emerged in the 2000s alongside advances in isotopic labeling techniques. Key milestones include: Recent work has focused on exploiting its long spin coherence times for quantum sensing applications. Molecular Structure and Isotopic CompositionThe planar pentacene backbone remains intact in Pentacene-d14, with deuterium atoms replacing hydrogens at all 14 positions (Figure 1). X-ray crystallography reveals minor structural distortions compared to non-deuterated pentacene—a 0.5% reduction in unit cell volume in p-terphenyl host lattices. Key structural impacts of deuteration include:
The isotopic composition (97 atom % D typical) ensures minimal proton contamination for spin-sensitive applications. Comparison with Non-deuterated Pentacene (C$${22}$$H$${14}$$)While electronic structures are nearly identical, isotopic substitution creates measurable differences: Deuteration suppresses spin-lattice relaxation by reducing dipolar coupling, critical for maintaining hyperpolarization in NMR. However, charge carrier mobility remains comparable (1–2 cm$$^2$$/V·s). Significance in Contemporary Materials SciencePentacene-d14 addresses three key challenges in modern materials research:
Its ability to decouple electronic and nuclear spin systems makes it indispensable for developing hybrid quantum-classical computing architectures. Pentacene-d14 possesses the molecular formula C22D14, representing a deuterated analog of the parent pentacene compound where all fourteen hydrogen atoms have been systematically replaced with deuterium isotopes [1]. The structural configuration maintains the characteristic linear arrangement of five ortho-fused benzene rings that defines the pentacene backbone, creating a highly conjugated polycyclic aromatic hydrocarbon system [1]. This molecular architecture consists of twenty-two carbon atoms arranged in a planar configuration with the deuterium atoms positioned at the peripheral sites of the aromatic framework [1] [2]. The structural integrity of pentacene-d14 preserves the essential geometric features of the parent compound, including the characteristic acene structure where the benzene rings are linearly fused in a rectilinear arrangement [1]. The substitution of hydrogen with deuterium does not significantly alter the overall molecular geometry, maintaining the planar aromatic system that is fundamental to the electronic properties of this polycyclic aromatic hydrocarbon [2] [3]. The deuterium atoms occupy identical positions to the hydrogen atoms in normal pentacene, ensuring that the molecular framework remains structurally equivalent while providing isotopic labeling for specialized analytical applications [1] [2].
Chemical Nomenclature and Systematic IdentificationThe systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriopentacene, which explicitly indicates the positions of deuterium substitution throughout the molecular structure [1] [5]. The Chemical Abstracts Service registry number 63912-16-3 provides the unique identifier for this specific deuterated compound [1] [2] [3]. Alternative systematic names include the simplified designation pentacene-d14, which is commonly employed in scientific literature and commercial applications [1] [2]. The compound is also recognized under several alternative nomenclature systems, including 2,3:6,7-dibenzanthracene-d14, benzo[b]naphthacene-d14, and dibenz[b,i]anthracene-d14, reflecting different approaches to naming this polycyclic aromatic system [1] [5]. Additional historical designations include linear-dibenzanthracene-d14 and linear-naphthoanthracene-d14, which emphasize the linear arrangement of the fused ring system [1] [5]. Commercial suppliers utilize various product codes such as HY-W009349S and CS-0201100 for inventory and procurement purposes [1] [5].
Crystallographic Parameters and Solid-State StructurePentacene-d14 is expected to adopt crystallographic parameters similar to those observed for normal pentacene, which crystallizes in the triclinic crystal system with space group P-1 [28] [30]. The parent pentacene compound exhibits unit cell parameters of a = 5.958 ± 0.005 Å, b = 7.596 ± 0.008 Å, and c = 15.61 ± 0.01 Å, with angles α = 81.25 ± 0.04°, β = 86.56 ± 0.04°, and γ = 89.80 ± 0.10° [33]. The unit cell volume of 697 ų represents the largest volume among all reported pentacene polymorphs [33]. The solid-state structure is characterized by a layered arrangement where molecules adopt a herringbone packing motif within individual layers [30] [31]. This herringbone angle varies between approximately 54° to 59° depending on the substrate and growth conditions [33]. The intermolecular spacing, designated as d(001), typically ranges from 14.1 to 15.4 Å for different polymorphic forms [30] [32]. The deuterium substitution in pentacene-d14 is anticipated to produce minimal changes to these fundamental crystallographic parameters while potentially affecting vibrational properties and isotopic effects in crystalline environments [12] [13].
Physical Constants and Measurable PropertiesMolecular Weight and Exact MassPentacene-d14 exhibits a molecular weight of 292.4 grams per mole, representing an increase of 14 atomic mass units compared to normal pentacene due to the substitution of fourteen hydrogen atoms with deuterium isotopes [1] [2]. The exact mass is precisely determined as 292.197424890 daltons, with the monoisotopic mass sharing the same value [1]. This mass shift of +14 daltons (designated as M+14) facilitates identification and quantification in mass spectrometric analyses [2]. The isotopic substitution results in a mass difference that is readily detectable by high-resolution mass spectrometry, making pentacene-d14 valuable as an internal standard for analytical applications [2] [3]. The molecular weight calculation accounts for the precise atomic masses of deuterium (2.014102 u) versus hydrogen (1.007825 u), contributing to the overall mass enhancement observed in the deuterated compound [1] [2].
Melting and Boiling PointsSpecific melting and boiling point data for pentacene-d14 are not extensively documented in the available literature, though these thermal properties are expected to be similar to those of normal pentacene with potential minor variations due to isotopic effects [16] [20]. Normal pentacene exhibits thermal degradation rather than clean melting, with decomposition occurring at elevated temperatures under atmospheric conditions [16] [20]. The compound is known to be thermally processed at temperatures exceeding 1000°C under specific conditions, though this typically involves transient liquid phase formation rather than conventional melting [22]. Research indicates that pentacene and its derivatives undergo thermal transformations at temperatures around 200-400°C, with the exact thermal behavior dependent on atmospheric conditions and heating rates [22]. The deuterated analog is anticipated to exhibit similar thermal stability characteristics, with the isotopic substitution potentially providing minor enhancements to thermal stability due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [20] [21]. Solubility Profile in Various SolventsPentacene-d14 demonstrates limited solubility characteristics similar to normal pentacene, which is practically insoluble in water and exhibits sparse solubility in most organic solvents [19]. The compound shows slight solubility in chloroform and other halogenated solvents, making these media suitable for specialized applications requiring dissolved pentacene derivatives [4] [6]. Methanol provides another solvent option, though solubility remains limited [17]. The poor solubility characteristics of pentacene-d14 reflect the extensive aromatic conjugation and planar molecular structure that promotes strong intermolecular interactions [19]. This limited solubility necessitates alternative processing approaches such as vapor deposition or sublimation for thin-film applications [16] [18]. The deuterium substitution does not significantly alter these fundamental solubility properties, maintaining the characteristic behavior of the pentacene framework [4] [6]. Thermal Stability and Decomposition PatternsPentacene-d14 exhibits thermal stability patterns comparable to normal pentacene, with degradation occurring through oxidative pathways when exposed to air and elevated temperatures [20] [21]. The compound demonstrates enhanced stability under inert atmospheric conditions, with decomposition temperatures varying based on environmental factors [20]. Research indicates that pentacene derivatives maintain structural integrity up to approximately 425 K under vacuum conditions [24]. The thermal decomposition pathways involve oxidative degradation of the aromatic framework, particularly affecting the central rings of the pentacene structure [20] [24]. Studies have demonstrated that the compound can undergo thermal processing at extreme temperatures above 1000°C through rapid heating methods such as pulsed laser irradiation, inducing morphological changes while preserving molecular integrity [22]. The deuterium substitution may provide marginal improvements in thermal stability due to the increased bond dissociation energy of carbon-deuterium bonds compared to carbon-hydrogen bonds [20] [21]. Electronic Structure and Bonding CharacteristicsThe electronic structure of pentacene-d14 maintains the fundamental characteristics of the parent pentacene compound, featuring a highly conjugated π-electron system distributed across the five linearly fused benzene rings [25] [26]. The compound exhibits characteristic molecular orbitals including the highest occupied molecular orbital and lowest unoccupied molecular orbital that define its semiconductor properties [25] [27]. The deuterium substitution produces minimal perturbation to the electronic structure while enabling specialized spectroscopic investigations through isotopic labeling [12] [21]. Experimental studies utilizing angle-resolved photoemission spectroscopy have revealed that pentacene exhibits two distinct π-bands consisting of five and six orbitals, with intermolecular and intramolecular dispersions measurable through crystalline thin films [25]. The electronic band structure demonstrates essentially two-dimensional characteristics with limited dispersion perpendicular to the molecular plane [25] [32]. Quantum chemical calculations predict specific electronic transitions and spin-orbit coupling effects that are sensitive to isotopic composition, making pentacene-d14 valuable for investigating electronic structure details [26]. Infrared Spectroscopic FeaturesInfrared spectroscopy of pentacene-d14 reveals characteristic vibrational modes that are systematically shifted to lower frequencies compared to the protiated analog due to the increased mass of deuterium [5] [6]. The infrared spectrum exhibits several distinct regions corresponding to different types of molecular vibrations. The aromatic carbon-carbon stretching modes appear in the range of 1400-1600 cm⁻¹, representing the fundamental skeletal vibrations of the pentacene backbone [6] [7]. These modes are relatively less affected by deuteration since they primarily involve carbon-carbon bond stretching rather than carbon-hydrogen motions [8] [9]. The carbon-deuterium bending modes are observed in the 1150-1300 cm⁻¹ region, significantly red-shifted from the corresponding carbon-hydrogen bending modes in the protiated compound [7]. This shift reflects the reduced vibrational frequency expected from the increased reduced mass when hydrogen is replaced by deuterium [10]. Ring deformation modes appear in the 700-900 cm⁻¹ range, with specific bands assigned to Z-polarized (904 cm⁻¹) and X-polarized (1296 cm⁻¹) vibrational modes according to the molecular symmetry [7]. The molecular orientation in thin films can be determined by analyzing the relative intensities of these polarized modes using polarized infrared spectroscopy techniques [11]. Low-frequency lattice modes and intermolecular vibrations are observed in the 50-200 cm⁻¹ region [9] [8]. These modes are particularly important for understanding the solid-state packing and intermolecular interactions in pentacene-d14 crystals [12]. Raman Spectroscopy and Band AssignmentsRaman spectroscopy provides complementary information to infrared spectroscopy for pentacene-d14, with selection rules determining which vibrational modes are observable [13] [14]. The Raman spectrum exhibits distinct bands that have been extensively characterized and assigned to specific molecular vibrations [15] [12]. The most prominent Raman bands for pentacene-d14 appear at frequencies systematically lower than those of the protiated compound. The in-plane breathing mode of the pentacene backbone is observed around 250-260 cm⁻¹, representing a collective motion of the aromatic rings [15] [16]. This mode shows strong Raman intensity and serves as a characteristic fingerprint of the pentacene structure [12]. High-frequency aromatic carbon-carbon stretching modes contribute to the 1400-1600 cm⁻¹ region, with specific bands at approximately 1158, 1176, 1371, 1532, and 1597 cm⁻¹ being particularly prominent [15]. These bands have been assigned to Ag symmetry species, consistent with the D2h point group symmetry of pentacene [15]. Under resonance conditions, when the excitation wavelength matches electronic absorption bands, the Raman spectrum shows enhanced intensities and additional features [13] [15]. Resonance Raman spectroscopy reveals overtones and combination bands in the 1800-3000 cm⁻¹ region that are not observed in normal Raman conditions [15]. The excitation wavelength dependence of Raman intensities provides information about different electronic transitions [15]. Studies using multiple laser wavelengths (405, 473, 532, 633, and 785 nm) have shown that different excitation energies couple to distinct electronic states, resulting in varied relative intensities of vibrational bands [15]. Nuclear Magnetic Resonance StudiesNuclear magnetic resonance studies of pentacene-d14 have provided significant insights into its molecular dynamics and electronic properties, particularly in the context of dynamic nuclear polarization experiments [17] [18]. The deuterated compound serves as an excellent probe for investigating hyperfine interactions and nuclear spin dynamics [19] [20]. In dynamic nuclear polarization studies, pentacene-d14 exhibits remarkable enhancement of ¹H nuclear polarization when used as a polarizing agent [17] [18]. The compound achieves ¹H spin polarization levels of up to 34% at room temperature under a magnetic field of 0.40 Tesla, corresponding to enhancement factors exceeding 250,000 times compared to thermal equilibrium [17] [18]. The deuteration of pentacene significantly affects nuclear spin-lattice relaxation properties [17] [18]. The spin-lattice relaxation time T1e attributed to triplet electrons is increased by a factor of approximately 1.6 compared to the protiated compound [17] [18]. This enhancement in relaxation time is attributed to the weaker magnetic interactions between deuterium nuclei and unpaired electrons compared to hydrogen nuclei [17]. The magnetic resonance properties of individual pentacene-d14 molecules have been studied using optically detected electron paramagnetic resonance spectroscopy [20]. These single-molecule studies reveal hyperfine interactions and provide detailed information about the electronic structure and spin dynamics of isolated molecules [19] [20]. Zero-field magnetic resonance spectroscopy combined with high-resolution laser spectroscopy has enabled the identification of specific isotopomers within nominally "fully" deuterated samples [19]. These studies can detect molecules containing residual ¹H nuclei at specific positions, providing detailed structural information about the deuteration pattern [19]. Mass Spectrometry and Isotopic Distribution AnalysisMass spectrometry of pentacene-d14 provides definitive confirmation of the isotopic composition and purity of the deuterated compound [2] [3]. The molecular ion peak appears at m/z = 292, representing a mass shift of +14 atomic mass units compared to the protiated pentacene (m/z = 278) [2] [3] [21]. The isotopic distribution pattern in the mass spectrum reflects the high deuterium content, with the base peak corresponding to the fully deuterated species [2]. Analysis of the isotopic envelope provides quantitative information about the degree of deuteration, typically achieving 97 atom % D purity in commercial preparations [3] [4]. Fragmentation patterns in electron ionization mass spectrometry show characteristic losses that differ from the protiated compound due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [21]. The reduced fragmentation propensity of deuterated compounds provides enhanced molecular ion stability and cleaner mass spectra [21]. High-resolution mass spectrometry enables precise determination of the exact mass (292.197424890 Da) and confirms the molecular formula C22D14 [2]. The monoisotopic mass measurement provides unambiguous identification and quantification of the deuterated species [2]. Tandem mass spectrometry techniques can be employed to study the fragmentation pathways and structural features of pentacene-d14 [21]. The mass spectrometric behavior provides insights into the bond strengths and molecular stability under ionization conditions [21]. UV-Visible Absorption SpectroscopyThe UV-visible absorption spectrum of pentacene-d14 exhibits characteristic electronic transitions with subtle but measurable differences from the protiated compound [22] [23] [24]. The fundamental S₀ → S₁ electronic transition appears at approximately 2.25 eV (550 nm), representing the lowest energy allowed electronic excitation [22] [24]. Vibrational progression bands are observed at higher energies (2.3-2.5 eV, 495-540 nm), corresponding to excitation of vibrational modes in the electronically excited state [22] [24]. These vibronic bands provide information about the Franck-Condon factors and vibrational coupling in the excited state [12]. In crystalline form, pentacene-d14 exhibits Davydov splitting of approximately 130 meV due to intermolecular interactions between translationally inequivalent molecules in the unit cell [5] [25]. This splitting manifests as separate absorption bands corresponding to different exciton states [25]. Charge transfer exciton features are observed at approximately 1.83 eV (678 nm), characterized by strong coupling to vibrational modes [5] [25]. These transitions provide insights into the intermolecular electronic interactions and charge transfer processes in pentacene crystals [25]. Temperature-dependent studies reveal the evolution of excitonic features, with improved resolution and enhanced intensity observed at low temperatures due to reduced thermal broadening [5] [25]. The absorption edge shows dominant contributions from excitonic bands rather than band-to-band transitions [25]. Fluorescence and Phosphorescence PropertiesFluorescence spectroscopy of pentacene-d14 reveals emission characteristics that are closely related to those of the protiated compound, with the quantum yield remaining approximately 0.13 [22] [26]. The emission spectrum shows a mirror-image relationship to the absorption spectrum, consistent with the Franck-Condon principle [22]. Single-molecule fluorescence studies have demonstrated the ability to observe individual pentacene-d14 molecules in crystalline hosts [27] [26]. These experiments provide insights into the intersystem crossing dynamics and triplet state formation at the single-molecule level [27] [28]. Fluorescence autocorrelation experiments on pentacene-d14 reveal systematic dependence of intersystem crossing rates on isotopic composition [27] [28]. The S₁ → T₁ intersystem crossing rate shows a primary kinetic isotope effect, with the deuterated compound exhibiting reduced crossing rates compared to the protiated analog [27] [28]. The triplet state dynamics of pentacene-d14 have been characterized through fluorescence-detected magnetic resonance techniques [20]. These studies provide detailed information about the triplet state electronic structure and spin-lattice relaxation processes [20]. Phosphorescence from the triplet state can be observed under appropriate conditions, providing additional information about the electronic structure and dynamics of the excited states [17] [18]. The triplet state serves as an intermediate in dynamic nuclear polarization processes [17] [18]. Isotope Effects on Spectroscopic ParametersThe replacement of hydrogen with deuterium in pentacene-d14 induces systematic changes in various spectroscopic parameters due to the different nuclear and vibrational properties of the two isotopes [29] [10]. These isotope effects provide valuable insights into molecular structure and dynamics [10]. Vibrational frequency isotope effects are among the most pronounced, with deuteration causing systematic red-shifts in modes involving carbon-deuterium stretching and bending [10]. The frequency ratio νH/νD varies from 1.02 to 1.33 for different vibrational modes, reflecting the different degrees of hydrogen/deuterium participation in each normal mode [10]. Primary kinetic isotope effects are observed in processes involving carbon-deuterium bond breaking or formation [29] [30]. For example, intersystem crossing rates show significant isotope effects with kH/kD ratios of 4.3-4.6, indicating that hydrogen/deuterium motion is involved in the rate-determining step [27] [28]. Nuclear magnetic resonance parameters are significantly affected by deuteration, with deuterium having a nuclear spin of 1 compared to ½ for hydrogen [17] [18]. This difference leads to altered hyperfine interactions and magnetic resonance behaviors [17] [18]. Electronic properties show minimal isotope effects since the electronic structure is largely independent of nuclear mass [31]. However, subtle changes in zero-point vibrational energies can influence electronic transition energies and other spectroscopic parameters [32] [31]. The reduced amplitude of deuterium vibrations compared to hydrogen leads to smaller average molecular volumes and polarizabilities [33]. These effects can influence intermolecular interactions and solid-state packing arrangements [31] [33]. XLogP3 6.7
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